Diamidophosphate

Description

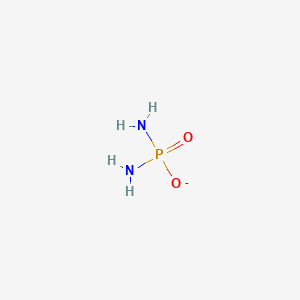

Structure

3D Structure

Propriétés

Formule moléculaire |

H4N2O2P- |

|---|---|

Poids moléculaire |

95.018 g/mol |

Nom IUPAC |

diaminophosphinate |

InChI |

InChI=1S/H5N2O2P/c1-5(2,3)4/h(H5,1,2,3,4)/p-1 |

Clé InChI |

ANCLJVISBRWUTR-UHFFFAOYSA-M |

SMILES canonique |

NP(=O)(N)[O-] |

Synonymes |

DAP cpd diamidophosphate phosphorodiamidic acid |

Origine du produit |

United States |

Foundational & Exploratory

The Core Properties of Diamidophosphate: A Technical Guide for Researchers

An In-depth Examination of a Versatile Phosphorylating Agent for Scientific and Pharmaceutical Applications

Diamidophosphate (DAP), a simple yet potent phosphorylating agent, has garnered significant interest in fields ranging from prebiotic chemistry to modern drug development. This technical guide provides a comprehensive overview of the fundamental properties of this compound, tailored for researchers, scientists, and drug development professionals. The information presented herein is curated from scientific literature to facilitate a deeper understanding of its chemical nature, reactivity, and potential applications.

Physicochemical Properties

This compound is the simplest phosphorodiamidate, with the chemical formula (NH₂)₂PO₂⁻. Its unique structure, featuring two amide groups directly attached to the phosphorus atom, imparts distinct reactivity compared to other phosphate derivatives. The physicochemical properties of this compound are summarized in the tables below. Note that some data pertains to the closely related and commercially available diammonium phosphate ((NH₄)₂HPO₄).

Table 1: General and Thermodynamic Properties of this compound and Related Compounds

| Property | Value | Notes |

| Chemical Formula | H₄N₂O₂P⁻ | This compound anion |

| Molar Mass | 95.018 g/mol | For the anionic form[1] |

| pKa₁ | ≈ 1.2 | Ambiguous assignment, likely involves one of the amino groups.[2] |

| pKa₂ | ≈ 5.0 | Assigned to the protonation of one of the NH₂ groups.[2] |

| Enthalpy of Formation (ΔHf°) | -821.9 kJ/mol | Calculated for diamidophosphoric acid at 298.15 K.[3][4] |

| Gibbs Free Energy of Formation (ΔGf°) | -813.5 kJ/mol | Calculated for diamidophosphoric acid at 298.15 K.[3][4] |

| Water Solubility | 588 g/L at 20 °C | For Diammonium Phosphate ((NH₄)₂HPO₄).[5] |

| Solution pH | 7.5 to 8.0 | For a 1% solution of Diammonium Phosphate.[6] |

Table 2: Spectroscopic Data for this compound and Related Structures

| Spectroscopic Technique | Key Observables | Notes |

| ³¹P NMR | Chemical shifts are sensitive to the chemical environment. | Often acquired with ¹H decoupling.[7] The chemical shift can vary with pH and the formation of different phosphate species.[8][9] |

| Infrared (IR) Spectroscopy | Characteristic bands for P-N, P=O, and N-H bonds. | The spectrum of diammonium phosphate shows characteristic peaks for the phosphate and ammonium groups.[10][11] |

| Raman Spectroscopy | Provides complementary information to IR spectroscopy on vibrational modes. | Can be used to identify phosphate species in various matrices.[12][13] |

Chemical Reactivity and Stability

This compound is a versatile phosphorylating agent, capable of phosphorylating a wide range of biomolecules, including nucleosides, amino acids, and lipids, often in aqueous environments.[14][15][16] Its reactivity is influenced by pH, temperature, and the presence of catalysts such as imidazole and divalent metal ions (e.g., Mg²⁺, Zn²⁺).[14]

DAP's stability is pH-dependent. It exhibits greater stability at near-neutral pH, while hydrolysis occurs under strongly acidic or basic conditions.[4] Thermal decomposition of its salts can lead to the formation of polyphosphates through the loss of ammonia.[1]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound and its use in phosphorylation reactions, based on procedures described in the literature.

Synthesis of Sodium this compound Hexahydrate

This procedure is a modification of the original method reported by Stokes.[2]

Materials:

-

Phenyl phosphorodiamidate

-

Sodium hydroxide (NaOH)

-

Ethanol

Procedure:

-

Dissolve phenyl phosphorodiamidate in an aqueous solution of sodium hydroxide.

-

Stir the solution at room temperature to facilitate the base hydrolysis of the phenyl ester.

-

Precipitate the sodium this compound by adding ethanol.

-

Collect the precipitate by filtration and wash with ethanol.

-

The product can be recrystallized from water to yield the hexahydrate form.

General Protocol for DAP-Mediated Phosphorylation of Nucleosides

This protocol describes a general method for the phosphorylation of nucleosides in an aqueous solution.[14][17]

Materials:

-

Nucleoside (e.g., uridine, adenosine)

-

This compound (DAP)

-

Magnesium chloride (MgCl₂) or Zinc chloride (ZnCl₂) (optional catalyst)

-

Imidazole (optional catalyst)

-

Hydrochloric acid (HCl) for pH adjustment

-

Water (deionized)

Procedure:

-

Prepare a stock solution of the nucleoside in deionized water.

-

Prepare a stock solution of this compound in deionized water.

-

In a reaction vessel, combine the nucleoside solution with the DAP solution. The molar ratio of DAP to the nucleoside can be varied (e.g., 1 to 25 equivalents) to optimize the reaction.[14]

-

If used, add the catalyst (MgCl₂, ZnCl₂, or imidazole) to the reaction mixture.

-

Adjust the pH of the reaction mixture to the desired value (typically between 5.5 and 8.0) using a dilute HCl solution.[14]

-

Stir the reaction at a controlled temperature (e.g., room temperature to 50 °C).[14]

-

Monitor the progress of the reaction using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Due to the hydrolysis of DAP, it may be necessary to add fresh DAP periodically to drive the reaction to completion.[14]

-

Upon completion, the phosphorylated products can be purified by techniques such as ion-exchange chromatography.

Biological Relevance and Applications

Prebiotic Phosphorylation

A significant body of research highlights the role of this compound in prebiotic chemistry. Its ability to phosphorylate the building blocks of life (nucleosides, amino acids, and lipids) in aqueous environments under plausible early Earth conditions suggests it may have been a key player in the origin of life.[15][16][18]

Drug Development: Phosphorodiamidate Prodrugs (ProTides)

In modern pharmacology, the phosphorodiamidate motif is a key component of the ProTide (pro-nucleotide) technology. This approach masks the negative charges of a nucleoside monophosphate with two amino acid ester groups, creating a more lipophilic prodrug that can readily cross cell membranes. Once inside the cell, the prodrug is enzymatically cleaved to release the active, phosphorylated drug molecule. This strategy has been successfully employed to improve the oral bioavailability and cellular uptake of antiviral and anticancer nucleoside analogs.[2][19][20]

Safety and Handling

Diammonium phosphate, a common salt of a related phosphate, is generally considered to have low toxicity. However, it may cause skin and eye irritation.[6] Good laboratory practices should be followed when handling this compound and its derivatives. This includes using personal protective equipment such as safety glasses and gloves, and working in a well-ventilated area. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) for the specific compound being used.[6][21][22][23][24]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Design, synthesis and biological evaluation of phosphorodiamidate prodrugs of antiviral and anticancer nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cropnutrition.com [cropnutrition.com]

- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 8. Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. diammonium hydrogenorthophosphate [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. Investigation of Phosphonic Acids Based on Raman and Surface-Enhanced Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Phosphorylation, Oligomerization and Self-assembly in Water Under Potential Prebiotic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Prebiotic Phosphorylation of Uridine using this compound in Aerosols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound (DAP): A Plausible Prebiotic Phosphorylating Reagent with a Chem to BioChem Potential? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. innophos.com [innophos.com]

- 22. enartis.com [enartis.com]

- 23. valudor.com [valudor.com]

- 24. redox.com [redox.com]

An In-depth Technical Guide to the Synthesis of Diamidophosphate from Trimetaphosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diamidophosphate (DAP) from sodium trimetaphosphate (Na-TMP). While the ammonolysis of trimetaphosphate is a known reaction, particularly discussed in the context of prebiotic chemistry, it is not the most common method for large-scale preparative synthesis.[1] This document consolidates available information to provide a plausible experimental approach and detailed characterization methods.

Reaction Overview

The synthesis of this compound from trimetaphosphate proceeds via the ammonolysis of the cyclic phosphate. This reaction involves the nucleophilic attack of ammonia on the phosphorus atoms of the trimetaphosphate ring, leading to ring opening and the formation of amidated phosphate species. The reaction can theoretically proceed through the formation of amidotriphosphate as an intermediate.[2]

Reaction Scheme:

Caption: Synthesis of this compound from Trimetaphosphate.

Experimental Protocol

The following is a general experimental protocol for the synthesis of sodium this compound from sodium trimetaphosphate. It is important to note that a detailed, optimized protocol for this specific transformation is not widely available in the peer-reviewed literature, and therefore, this procedure is based on general principles of ammonolysis of phosphates. Optimization of reaction conditions may be required to achieve desired yields and purity.

Materials:

-

Sodium trimetaphosphate (Na₃P₃O₉)

-

Concentrated ammonium hydroxide (28-30% NH₃ in water)

-

Ethanol

-

Deionized water

-

Dry ice (solid CO₂)

-

Acetone

Equipment:

-

Pressure-rated glass reaction vessel or a stainless-steel autoclave

-

Magnetic stirrer with heating capabilities

-

Schlenk line or other inert atmosphere setup

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Lyophilizer (freeze-dryer)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

In a pressure-rated glass reaction vessel, dissolve sodium trimetaphosphate in a minimal amount of deionized water.

-

Cool the vessel in an ice bath.

-

Slowly add an excess of pre-chilled concentrated ammonium hydroxide to the trimetaphosphate solution with vigorous stirring. The molar ratio of ammonia to trimetaphosphate should be high to favor the formation of the diamido product. A ratio of 10:1 or higher is a reasonable starting point.

-

-

Reaction Conditions:

-

Seal the reaction vessel securely.

-

The reaction can be conducted at room temperature for a prolonged period (several days to weeks) or accelerated by heating. For a laboratory-scale preparation, heating the mixture to 50-80°C for 24-48 hours is a suggested starting point.

-

Caution: Heating a sealed vessel containing ammonia will generate significant pressure. Ensure the reaction vessel is appropriately rated for the temperature and pressure.

-

-

Product Isolation and Purification:

-

After the reaction is complete, cool the vessel to room temperature and then further in an ice bath before carefully venting any excess pressure.

-

Transfer the reaction mixture to a round-bottom flask.

-

Remove excess ammonia and water under reduced pressure using a rotary evaporator. The bath temperature should be kept low (e.g., < 40°C) to minimize product degradation.

-

The resulting solid residue will contain sodium this compound along with unreacted starting material, other phosphate species, and sodium salts.

-

Triturate the solid residue with cold ethanol to remove more soluble impurities. Filter the solid using a Büchner funnel and wash with cold ethanol, followed by a wash with acetone.

-

For higher purity, the product can be recrystallized. Dissolve the crude product in a minimum amount of cold deionized water and then precipitate the sodium this compound by the addition of a water-miscible organic solvent like ethanol or isopropanol.

-

Collect the purified crystals by filtration, wash with ethanol and then acetone, and dry under vacuum or by lyophilization.

-

Quantitative Data

| Parameter | Value/Range | Remarks |

| Reactants | Sodium Trimetaphosphate, Ammonium Hydroxide | |

| Proposed Temperature | 50 - 80 °C | Higher temperatures may accelerate the reaction but also increase pressure and potential side reactions. |

| Proposed Reaction Time | 24 - 48 hours | Prolonged reaction times may be necessary at lower temperatures. |

| Expected Yield | Not well established | Yields are expected to be moderate and highly dependent on reaction conditions. |

| Purity | Dependent on purification method | Recrystallization is recommended for achieving higher purity. |

Characterization Methods

4.1. ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is the most definitive method for the characterization of this compound and for monitoring the progress of the reaction.

-

Sample Preparation: Dissolve the synthesized product in D₂O or a buffered aqueous solution.

-

Expected Chemical Shift: this compound typically exhibits a characteristic chemical shift in the ³¹P NMR spectrum. The exact chemical shift is dependent on the pH of the solution. In a 2.5M KOH solution, the chemical shift for this compound has been reported.

-

Interpretation: The presence of a singlet at the expected chemical shift for this compound and the absence of a peak corresponding to the starting trimetaphosphate (a singlet typically around -20 to -22 ppm) would indicate a successful reaction. Other phosphate species will have their own characteristic chemical shifts.

4.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in the synthesized product.

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an ATR-FTIR spectrometer.

-

Expected Absorptions:

-

N-H stretching: Around 3200-3400 cm⁻¹

-

P=O stretching: Around 1200-1300 cm⁻¹

-

P-N stretching: Around 800-950 cm⁻¹

-

NH₂ bending: Around 1550-1650 cm⁻¹

-

Signaling Pathways and Experimental Workflows

While this compound itself is not a central signaling molecule in contemporary biology, its role as a phosphorylating agent is of significant interest in prebiotic chemistry and for the synthesis of biologically active phosphoramidates.

Conceptual Workflow for Synthesis and Analysis

Caption: Experimental Workflow for this compound Synthesis.

Disclaimer: The experimental protocol provided is a general guideline and has not been optimized. Researchers should exercise caution, particularly when working with reactions under pressure, and should perform small-scale trials to optimize conditions before scaling up. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

The Central Role of Diamidophosphate in Prebiotic Chemistry: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Diamidophosphate (DAP) has emerged as a highly plausible and versatile phosphorylating agent in prebiotic chemistry, capable of facilitating the formation of essential biomolecules under conditions consistent with the early Earth. This technical guide provides a comprehensive overview of the pivotal role of DAP, detailing its involvement in the synthesis of nucleotides, peptides, and lipids, and the subsequent formation of higher-order structures. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes reaction pathways and workflows to serve as a valuable resource for the scientific community.

The Versatility of this compound in Prebiotic Phosphorylation

This compound is uniquely positioned to address the long-standing challenge of phosphorylation in aqueous environments, a critical step for the origin of life.[1][2] Unlike many other phosphorylating agents, DAP is effective in water and can phosphorylate a wide range of prebiotic building blocks, including nucleosides, amino acids, and lipid precursors, often in a one-pot reaction setting.[1][3] Its ability to function under various conditions—from aqueous solutions to paste-like states and even in aerosols—further underscores its prebiotic relevance.[1][4][5]

Phosphorylation of Nucleosides and the Path to RNA and DNA

DAP efficiently phosphorylates ribonucleosides to produce 2',3'-cyclic phosphates, which are key intermediates in non-enzymatic RNA ligation and polymerization.[2][6] It also phosphorylates deoxynucleosides, paving a potential pathway for the co-evolution of RNA and DNA.[7][8] The efficiency and regioselectivity of these reactions can be significantly enhanced through wet-dry cycles and the presence of various additives.[9][10]

Peptide Formation and the Origins of Protocells

Beyond nucleic acids, DAP facilitates the formation of peptides from amino acids in aqueous solution.[2][3] It can phosphorylate both the amino and carboxyl groups of amino acids, leading to their activation and subsequent oligomerization.[2] Furthermore, DAP-mediated phosphorylation of glycerol and fatty acids can lead to the formation of phospholipids, which can then self-assemble into vesicles, providing a plausible route to protocell formation.[1][3]

Quantitative Data on DAP-Mediated Reactions

The following tables summarize the quantitative yields of various DAP-mediated phosphorylation reactions under different experimental conditions.

Table 1: Phosphorylation of Uridine with this compound

| Conditions | Product | Yield (%) | Time | Reference |

| Aqueous solution (pH 5.5) | Uridine-2',3'-cyclophosphate | ~7 | 9 days | |

| Aqueous solution with MgCl₂ (pH 5.5) | Uridine-2',3'-cyclophosphate | 1.7 ± 0.3 | 5 min (direct deposition) | [11] |

| Aqueous solution with MgCl₂ and Imidazole (pH 5.5) | Uridine-2',3'-cyclophosphate | 1.9 ± 0.1 | 5 min (direct deposition) | [11] |

| Aerosol environment | Uridine-2',3'-cyclophosphate | 6.5 - 10 | < 1 hour | [5] |

| Paste-like state with Imidazole | Uridine-2',3'-cyclophosphate | ~80 | 30 days |

Table 2: Phosphorylation of Deoxynucleosides with this compound and 2-Aminoimidazole

| Substrate | Product | Yield (%) | Reference |

| Pyrimidine deoxynucleosides | 5'-O-amidophosphates | ~60 | [7][8] |

| Purine deoxynucleosides (in presence of pyrimidine deoxynucleosides) | Deoxynucleotides | ~20 | [7][8] |

| Deoxynucleosides (general) | Oligomers (DNA) | 18 - 31 | [8] |

Table 3: DAP-Mediated Peptide and Phospholipid Formation

| Substrate(s) | Product | Yield (%) | Conditions | Reference |

| Aspartic Acid | Oligopeptides (up to tetramers) | ~23 (conversion to higher order products) | Aqueous | [1] |

| Glutamic Acid | Oligopeptides (up to tetramers) | ~15 (conversion to higher order products) | Aqueous | [1] |

| Glycerol and Nonanoic Acid | Phospholipids and Vesicles | - | Paste-like | [1] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

General Protocol for DAP Synthesis

This compound can be synthesized following previously reported methods.[11] A common route involves the ammonolysis of cyclic trimetaphosphate.[2]

Phosphorylation of Nucleosides in Aqueous Solution

This protocol describes a general method for the phosphorylation of nucleosides like uridine in an aqueous solution using DAP.[1]

-

Materials:

-

Uridine (or other nucleoside)

-

This compound (DAP)

-

Magnesium chloride (MgCl₂) or Zinc chloride (ZnCl₂) (optional catalyst)

-

Imidazole (optional catalyst)

-

Deionized water

-

4M HCl for pH adjustment

-

-

Procedure:

-

Prepare a 0.1 M solution of the nucleoside in deionized water.

-

Add DAP to the nucleoside solution. The molar ratio of DAP to the nucleoside can range from 1 to 25 equivalents.

-

If using, add MgCl₂ or ZnCl₂ and/or imidazole to the reaction mixture.

-

Adjust the pH of the solution to a range of 5.5 to 8.0 using 4M HCl.

-

Agitate the reaction mixture at room temperature or up to 50°C.

-

Monitor the reaction progress and the consumption of DAP using ³¹P NMR spectroscopy.

-

Add additional DAP as needed over the course of the reaction (days to weeks).

-

Analyze the products using techniques such as HPLC and mass spectrometry.

-

Phosphorylation of Deoxynucleosides in a Paste-like State

This protocol is adapted for the phosphorylation of deoxynucleosides, which has been shown to be efficient under paste-like conditions with 2-aminoimidazole as a catalyst.[2][12]

-

Materials:

-

Deoxynucleoside (e.g., thymidine, deoxyadenosine)

-

This compound (DAP)

-

2-Aminoimidazole

-

Minimal deionized water

-

-

Procedure:

-

In a vial, mix the deoxynucleoside, DAP, and 2-aminoimidazole in the solid state.

-

Add a few drops of deionized water to create a paste-like consistency.

-

Allow the reaction to proceed at room temperature for an extended period (days to weeks).

-

Periodically analyze small samples of the reaction mixture using HPLC and ³¹P NMR to monitor product formation.

-

Upon completion, dissolve the paste in water for further analysis and purification.

-

DAP-Mediated Peptide Formation

This protocol outlines the general conditions for the oligomerization of amino acids mediated by DAP in an aqueous environment.[1][2]

-

Materials:

-

Amino acid (e.g., glycine, aspartic acid)

-

This compound (DAP)

-

Deionized water

-

4M HCl for pH adjustment

-

-

Procedure:

-

Prepare a solution of the amino acid in deionized water.

-

Add DAP to the amino acid solution.

-

Adjust the pH of the reaction mixture as needed.

-

Agitate the solution at room temperature.

-

Monitor the formation of oligopeptides over time using mass spectrometry and ¹H NMR.

-

Formation of Liposomes via DAP-Mediated Phosphorylation

This protocol describes a plausible prebiotic route to phospholipids and vesicles using DAP.[1]

-

Materials:

-

Glycerol

-

A fatty acid (e.g., nonanoic acid)

-

This compound (DAP)

-

Minimal deionized water

-

-

Procedure:

-

Mix glycerol, the fatty acid, and DAP in a reaction vessel.

-

Add a small amount of water to create a moist, paste-like condition.

-

Allow the reaction to proceed at room temperature.

-

To observe vesicle formation, take a small sample of the crude reaction mixture (e.g., 15 mg) and hydrate it with 1 mL of water.

-

Analyze the resulting suspension for the presence of vesicles using transmission electron microscopy (TEM).

-

Visualizing DAP-Mediated Prebiotic Chemistry

The following diagrams, generated using the DOT language, illustrate key pathways and workflows in DAP-mediated prebiotic chemistry.

Caption: The central role of this compound (DAP) in phosphorylating key prebiotic molecules.

Caption: Experimental workflow for the DAP-mediated phosphorylation of nucleosides.

Caption: Workflows for DAP-mediated peptide and liposome formation.

Conclusion

This compound stands out as a robust and versatile prebiotic phosphorylating agent, offering a plausible solution to the phosphorylation problem in the origin of life. Its ability to phosphorylate a wide array of biomolecules under similar, mild conditions and facilitate the formation of higher-order structures like oligonucleotides, peptides, and vesicles from simple precursors makes it a compelling agent for systems chemistry approaches to understanding life's origins. The data and protocols presented in this guide are intended to facilitate further research into the remarkable potential of DAP in prebiotic chemistry and its implications for the emergence of life.

References

- 1. Phosphorylation, Oligomerization and Self-assembly in Water Under Potential Prebiotic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (DAP): A Plausible Prebiotic Phosphorylating Reagent with a Chem to BioChem Potential? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Prebiotic chemistry: a review of nucleoside phosphorylation and polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prebiotic Phosphorylation of Uridine using this compound in Aerosols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Prebiotic Phosphorylation and Concomitant Oligomerization of Deoxynucleosides to form DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enhancing Prebiotic Phosphorylation and Modulating the Regioselectivity of Nucleosides with this compound† [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to Diamidophosphate: Chemical Structure, Characteristics, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diamidophosphate (DAP), the simplest phosphorodiamidate, is a molecule of significant interest due to its potent phosphorylating capabilities and biological activities. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of this compound. It further delves into its key biological characteristic as a urease inhibitor and its burgeoning role in prebiotic chemistry and as a scaffold for prodrug development. Detailed experimental protocols for its synthesis and analysis are provided, alongside diagrammatic representations of its synthesis and mechanisms of action to facilitate a deeper understanding for researchers in chemistry, biology, and pharmaceutical sciences.

Chemical Structure and Physicochemical Properties

This compound is the anion with the chemical formula PO₂(NH₂)₂⁻. It is the conjugate base of phosphorodiamidic acid. The phosphorus atom is central, bonded to two amide groups and two oxygen atoms, exhibiting a tetrahedral geometry.

Table 1: Physicochemical Properties of this compound and its Derivatives

| Property | Value | Source(s) |

| This compound Anion | ||

| Chemical Formula | PO₂(NH₂)₂⁻ | [1] |

| Molar Mass | 95.018 g/mol | [2] |

| Phosphorodiamidic Acid | ||

| Chemical Formula | H₅N₂O₂P | [2] |

| Molar Mass | 96.03 g/mol | |

| pKa (predicted) | 0.12 ± 0.50 | |

| Sodium this compound | ||

| Chemical Formula | H₄N₂NaO₂P | |

| Molar Mass | 118.007 g/mol | |

| CAS Number | 17097-14-2 | |

| Phenyl Phosphorodiamidate | ||

| Chemical Formula | C₆H₉N₂O₂P | [3] |

| Molar Mass | 172.124 g/mol | [3] |

| Melting Point | 185 °C | [3] |

| CAS Number | 7450-69-3 | [3] |

Synthesis of this compound

The most established method for the synthesis of this compound is the Stokes method, which involves the hydrolysis of a phenyl phosphorodiamidate precursor.[1][4] This method allows for the preparation of DAP in significant quantities.

Logical Workflow for this compound Synthesis (Stokes Method)

Caption: Logical workflow for the synthesis of sodium this compound.

Experimental Protocols

Synthesis of Sodium this compound

This protocol is adapted from the Stokes method, involving the synthesis of phenyl phosphorodiamidate followed by its hydrolysis.[1][4][5]

Materials:

-

Phenyl dichlorophosphate

-

Aqueous ammonia

-

Sodium hydroxide

-

Ethanol

-

Deionized water

Procedure:

Part 1: Synthesis of Phenyl Phosphorodiamidate

-

In a fume hood, cautiously add phenyl dichlorophosphate to a stirred, cooled solution of excess aqueous ammonia. The reaction is exothermic.

-

Continue stirring until the reaction is complete, indicated by the formation of a white precipitate of phenyl phosphorodiamidate.

-

Filter the precipitate, wash with cold deionized water to remove ammonium chloride, and then with a small amount of cold ethanol.

-

Dry the resulting white solid, phenyl phosphorodiamidate, under vacuum.

Part 2: Hydrolysis of Phenyl Phosphorodiamidate to Sodium this compound

-

Dissolve the synthesized phenyl phosphorodiamidate in a solution of sodium hydroxide in deionized water.

-

Heat the mixture to facilitate the saponification of the phenyl ester.

-

Monitor the reaction progress (e.g., by TLC or NMR).

-

Upon completion, cool the reaction mixture.

-

Precipitate the sodium this compound by adding a sufficient volume of cold ethanol.

-

Filter the white precipitate of sodium this compound, wash with ethanol, and dry under vacuum.

Characterization and Quantitative Analysis

3.2.1. ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful tool for the characterization of phosphorus-containing compounds, including this compound.[6][7]

Protocol:

-

Prepare a sample by dissolving a known quantity of the synthesized sodium this compound in a suitable solvent (e.g., D₂O or a buffered aqueous solution).

-

Acquire the ³¹P NMR spectrum using a standard NMR spectrometer.

-

The chemical shift for this compound is expected in the phosphoramidate region. The exact chemical shift can vary depending on the solvent and pH.

-

Integration of the ³¹P signal can be used for quantitative analysis against a known internal standard.

3.2.2. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS allows for the separation, identification, and quantification of this compound and its derivatives.[8][9][10][11][12]

Protocol:

-

Chromatographic Separation:

-

Column: A suitable reversed-phase column (e.g., C18) or a hydrophilic interaction chromatography (HILIC) column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will depend on the column and the analytes.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for detecting the this compound anion.

-

Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for enhanced sensitivity and specificity in quantitative analysis.

-

-

Quantification:

-

Prepare a calibration curve using standards of known this compound concentrations.

-

Analyze the samples and determine the concentration based on the peak area relative to the calibration curve.

-

Biological Characteristics and Applications

Urease Inhibition

This compound is a potent inhibitor of the enzyme urease. Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide, leading to a localized increase in pH. This activity is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori. By inhibiting urease, this compound can mitigate the pathological effects of these bacteria. The inhibitory mechanism involves the binding of this compound to the dinickel center of the urease active site, mimicking the tetrahedral intermediate of urea hydrolysis.

Table 2: Urease Inhibition Data for Selected Compounds

| Inhibitor | Target Urease | Inhibition Type | IC₅₀ / Kᵢ | Source(s) |

| This compound | Jack Bean Urease | Competitive | - | [13] |

| Phenylphosphorodiamidate | H. pylori Urease | Slow-binding | - | |

| Thiourea (Standard) | Jack Bean Urease | Competitive | IC₅₀: ~20 µM | [13] |

Mechanism of Urease Inhibition by this compound

Caption: this compound inhibits urease by mimicking the substrate's transition state.

Prebiotic Phosphorylation

This compound has garnered significant attention in the field of prebiotic chemistry for its ability to phosphorylate a wide range of biologically relevant molecules, such as nucleosides, in aqueous environments.[14][15][16] This is a crucial step in the proposed origins of life, as phosphorylation is essential for the formation of nucleotides, the building blocks of RNA and DNA. DAP can phosphorylate nucleosides to form 2',3'-cyclic phosphates, which can be further processed into biologically active nucleotides.[15]

Phosphorylation of a Nucleoside by this compound

Caption: this compound facilitates the phosphorylation of nucleosides.

Role in Drug Development

The phosphorodiamidate moiety is being explored as a prodrug strategy to deliver nucleoside monophosphate analogues into cells for antiviral and anticancer therapies.[17][18][19][20] Nucleoside analogues often require intracellular phosphorylation to become active, a step that can be inefficient and lead to drug resistance. By masking the negative charges of the phosphate group with amino acid residues, these phosphorodiamidate prodrugs can exhibit improved cell permeability. Once inside the cell, the masking groups are cleaved by cellular enzymes to release the active nucleoside monophosphate.

Conclusion

This compound is a versatile and reactive molecule with significant implications in both fundamental and applied sciences. Its role as a phosphorylating agent continues to provide insights into prebiotic chemistry, while its potent urease inhibitory activity presents opportunities for the development of new therapeutics. The use of the phosphorodiamidate scaffold in prodrug design further highlights its potential in overcoming challenges in drug delivery. This guide has provided a detailed overview of the chemical and biological aspects of this compound, offering a valuable resource for researchers and professionals in the field. Further exploration into the quantitative aspects of its biological activities and the development of novel synthetic methodologies will undoubtedly expand its applications in the future.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. Phenyl phosphorodiamidate - Wikipedia [en.wikipedia.org]

- 4. This compound (DAP): A Plausible Prebiotic Phosphorylating Reagent with a Chem to BioChem Potential? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nmr.oxinst.com [nmr.oxinst.com]

- 7. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]

- 8. Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid LC-MS/MS quantification of Organophosphate non-specific metabolites in hair using alkaline extraction approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Simultaneous determination of six dialkylphosphates in urine by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Exploring the Chemical Space of Urease Inhibitors to Extract Meaningful Trends and Drivers of Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phosphorylation, Oligomerization and Self-assembly in Water Under Potential Prebiotic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Prebiotic chemistry: a review of nucleoside phosphorylation and polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Symmetrical Diamidates as a Class of Phosphate Prodrugs to Deliver the 5'-Monophosphate Forms of Anticancer Nucleoside Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Symmetrical diamidate prodrugs of nucleotide analogues for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of phosphonic diamide prodrugs and their use for the oral delivery of a series of fructose 1,6-bisphosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

The Prebiotic Plausibility and Utility of Diamidophosphate on Early Earth: A Technical Guide

An in-depth exploration of the synthesis, stability, and phosphorylating capabilities of diamidophosphate, a key molecule in the origin of life.

The emergence of life from a prebiotic chemical world hinged on the availability of key molecules capable of driving the formation of essential biopolymers. Among these, the phosphorylation of simple organic compounds to form nucleotides, phospholipids, and amino acid precursors is a critical, energy-requiring step. This technical guide provides a comprehensive overview of the current scientific understanding of this compound (DAP), a prebiotically plausible phosphorylating agent that has garnered significant attention for its versatility and efficiency in aqueous environments.[1][2][3] This document is intended for researchers, scientists, and professionals in the fields of prebiotic chemistry, astrobiology, and drug development who are interested in the fundamental chemical processes that may have led to the origin of life.

Prebiotic Synthesis and Availability of this compound

A central question in prebiotic chemistry is the origin of phosphorylating agents on the early Earth. While phosphates were likely present, their low solubility and reactivity in aqueous environments pose a "phosphate problem".[4][5] this compound (DAP) has emerged as a compelling solution to this challenge. Studies have shown that DAP could have formed under plausible early Earth conditions, making it a relevant molecule for origin-of-life scenarios.[6][7]

One proposed prebiotic synthesis pathway involves the reaction of trimetaphosphate with ammonia.[1] Trimetaphosphate itself could have been formed through various geological processes. This reaction provides a plausible route to DAP, suggesting its potential availability in various early Earth environments.[1][2] Recent research has further explored the geochemical sources and availability of amidophosphates, demonstrating that they can persist in water after formation.[6][7]

The following diagram illustrates the proposed prebiotic synthesis of this compound from Trimetaphosphate.

Caption: Proposed prebiotic synthesis of this compound (DAP).

Phosphorylation of Key Biomolecules by this compound

DAP has been demonstrated to be a remarkably versatile phosphorylating agent, capable of acting on a wide range of prebiotic building blocks in aqueous solutions or paste-like states.[1] This contrasts with many other proposed phosphorylating agents that require non-aqueous conditions or specific mineral catalysts.

Phosphorylation of Nucleosides

The phosphorylation of nucleosides to form nucleotides is a cornerstone of RNA world hypothesis. DAP efficiently phosphorylates ribonucleosides, primarily yielding 2',3'-cyclic phosphates, which can then hydrolyze to a mixture of 2'- and 3'-monophosphates.[8] Deoxyribonucleosides, on the other hand, are phosphorylated to a mixture of 5'- and 3'-monophosphates.[8]

Significantly, the efficiency of these reactions can be enhanced under various conditions:

-

Wet-Dry Cycles: Repeated cycles of hydration and dehydration have been shown to significantly increase the yield of phosphorylated nucleosides.[8]

-

Additives: The presence of simple organic molecules like urea, formamide, and imidazole can enhance the phosphorylation yields.[8]

-

Temperature: Elevated temperatures (e.g., 80°C) can lead to higher conversion yields, up to 80-90% in some cases.[8]

-

Aerosols: Reactions carried out in aerosol environments, mimicking ocean spray, have shown dramatically increased reaction rates compared to bulk solution, with significant conversion of uridine to its 2',3'-cyclophosphate in under an hour.[9][10]

The following diagram illustrates the DAP-mediated phosphorylation of a ribonucleoside.

Caption: DAP-mediated phosphorylation of a ribonucleoside.

Formation of Peptides and Liposomes

Beyond nucleosides, DAP has been shown to facilitate the formation of other crucial biopolymers. It can phosphorylate amino acids, leading to the formation of short peptides under the same reaction conditions.[1] Furthermore, DAP can phosphorylate lipid precursors, such as fatty acids in the presence of glycerol, leading to the spontaneous formation of vesicles and liposomes.[1] This demonstrates the potential of DAP to contribute to the simultaneous emergence of genetic material, catalysts, and compartments, a key concept in systems chemistry approaches to the origin of life.

Quantitative Data on DAP-Mediated Phosphorylation

The following tables summarize quantitative data from key studies on the phosphorylation of various biomolecules by DAP.

Table 1: Phosphorylation of Uridine under Different Conditions

| Substrate | Conditions | Product | Yield (%) | Reference |

| Uridine | Aqueous solution, with Imidazole | 2',3'-cyclic UMP | ~6.5 - 10 | [9] |

| Uridine | Aerosol, with Imidazole | 2',3'-cyclic UMP | ~6.5 - 10 | [9] |

| Uridine | Paste-like, with Imidazole | Oligouridylate (up to tetramer) | ~80 (for 5'-UMP) | [1] |

Table 2: Phosphorylation of Adenosine with Additives and Wet-Dry Cycles

| Substrate | Conditions | Product(s) | Total Yield (%) | 5'-AMP Yield (%) | Reference |

| Adenosine | Wet-dry cycles, 80°C, with additives | 2',3'-cyclic AMP, 2'-, 3'-, 5'-AMP | ~80 - 90 | ~40 - 49 | [8] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following are generalized protocols based on the cited literature for key DAP-mediated reactions.

General Protocol for Nucleoside Phosphorylation in Aqueous Solution

-

Substrate Preparation: Dissolve the nucleoside (e.g., uridine, adenosine) in water to a desired concentration.

-

Reagent Addition: Add this compound (DAP) to the solution. Imidazole and/or divalent metal ions (e.g., MgCl₂, ZnCl₂) may also be added as catalysts or to maintain pH.

-

pH Adjustment: Adjust the pH of the reaction mixture to a desired value (typically between 5.5 and 8.0) using a suitable acid (e.g., HCl).

-

Reaction Incubation: Agitate the reaction mixture at room temperature or a specified temperature.

-

Monitoring and DAP Addition: Monitor the progress of the reaction using analytical techniques such as NMR spectroscopy. Additional DAP may be added as the reaction proceeds and the initial DAP is consumed.

-

Analysis: Analyze the final reaction mixture using techniques like HPLC and mass spectrometry to identify and quantify the phosphorylated products.[1]

Protocol for "Paste-Reaction" Conditions

-

Solid Mixture Preparation: Mix the solid nucleoside, DAP, and any additives (e.g., imidazole) in a reaction vessel.

-

Initiation: Add a few drops of water to the solid mixture to form a paste-like material.

-

Incubation: Allow the reaction to proceed at room temperature for an extended period (e.g., 30 days).

-

Workup and Analysis: Dissolve the paste in a suitable solvent and analyze the products using standard analytical techniques.[1]

Protocol for Phosphorylation in Aerosols

-

Solution Preparation: Prepare separate aqueous solutions of the nucleoside (with or without MgCl₂) and DAP (with or without imidazole), adjusting the pH as required (e.g., to 5.5).

-

Aerosol Generation: Generate aerosols from these solutions using an atomizer.

-

Reaction and Collection: Mix the aerosols in a reaction chamber and collect the resulting particles on a filter. The reaction occurs within the aerosol droplets.

-

Extraction and Analysis: Extract the collected material from the filter and analyze the products using LC-MS to determine the conversion efficiency.[9]

From Monomers to Polymers: The Role of DAP in Prebiotic Polymerization

A significant finding is the ability of DAP to not only phosphorylate nucleosides but also to facilitate their oligomerization into short RNA chains.[1] This suggests a direct pathway from simple precursors to functional polymers.

Furthermore, recent studies have shown that DAP can convert nucleoside monophosphates (NMPs) into nucleoside triphosphates (NTPs), the substrates used by modern polymerases.[11] This is a crucial discovery as it bridges the gap between prebiotic phosphorylation and the emergence of enzymatic polymerization. The reaction proceeds through a 5'-nucleoside amidophosphate intermediate. The resulting mixture containing NTPs can be directly used by both protein-based and ribozyme polymerases for nucleic acid synthesis.[11]

The following diagram illustrates the logical flow from prebiotic precursors to the potential for biotic-like polymerization, facilitated by DAP.

Caption: DAP's role in the transition from prebiotic monomers to biotic polymerization.

Conclusion

This compound stands out as a highly plausible and versatile phosphorylating agent in the context of prebiotic chemistry. Its ability to form under geochemically relevant conditions and to phosphorylate a wide array of essential biomolecules in aqueous environments addresses some of the major challenges in origin-of-life research. The facilitation of not only monomer phosphorylation but also the formation of polymers and self-assembling structures like vesicles underscores its potential central role in the emergence of complex chemical systems. Furthermore, the discovery that DAP can produce the very substrates utilized by modern biological polymerases provides a compelling link between prebiotic chemistry and the dawn of biology. Future research will undoubtedly continue to uncover the multifaceted roles of this remarkable molecule in the chemical origins of life.

References

- 1. Phosphorylation, Oligomerization and Self-assembly in Water Under Potential Prebiotic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound (DAP): A Plausible Prebiotic Phosphorylating Reagent with a Chem to BioChem Potential? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prebiotic chemistry: a review of nucleoside phosphorylation and polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prebiotic Phosphorylation Reactions on the Early Earth | MDPI [mdpi.com]

- 6. astrobiology.com [astrobiology.com]

- 7. The Plausibility of DAP on the Early Earth | News | Astrobiology [astrobiology.nasa.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Prebiotic Phosphorylation of Uridine using this compound in Aerosols | Semantic Scholar [semanticscholar.org]

- 11. Concurrent Prebiotic Formation of Nucleoside-Amidophosphates and Nucleoside-Triphosphates Potentiates Transition from Abiotic to Biotic Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

Diamidophosphate: A Versatile Agent for Nucleoside Phosphorylation in Prebiotic Chemistry and Beyond

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphorylation of nucleosides is a fundamental process in biology, forming the backbone of nucleic acids and playing a central role in cellular metabolism and signaling. In the context of prebiotic chemistry, the search for plausible phosphorylating agents that could have facilitated the emergence of life has led to significant interest in diamidophosphate (DAP).[1] This simple molecule has been shown to efficiently phosphorylate a wide range of prebiotic building blocks, including nucleosides, in aqueous environments without the need for a condensing agent.[2][3] This technical guide provides a comprehensive overview of the use of this compound as a phosphorylating agent for nucleosides, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying chemical pathways and workflows.

Data Presentation: Quantitative Analysis of Nucleoside Phosphorylation by this compound

The efficiency and regioselectivity of DAP-mediated nucleoside phosphorylation are highly dependent on the reaction conditions. The following tables summarize the quantitative data from key studies, providing a comparative overview of reaction yields and product distributions under various experimental setups.

Table 1: Phosphorylation of Uridine with this compound under Different Conditions

| Reaction Condition | DAP (equiv.) | Additives | Temperature (°C) | Time | Major Product(s) | Yield (%) | Reference |

| Aqueous Solution | 1-25 | None | Room Temp - 50 | Days-Weeks | Uridine-2',3'-cyclophosphate (cUMP) | Low | [3] |

| Aqueous Solution | 1-25 | MgCl₂ or ZnCl₂ | Room Temp - 50 | Days-Weeks | Uridine-2',3'-cyclophosphate (cUMP) | Accelerated reaction | [3] |

| Paste-like | 1-25 | Imidazole | Room Temp | 30 days | Uridine-2',3'-cyclophosphate (cUMP) | ~80 | [3] |

| Aerosol | 5 | Imidazole | Not specified | < 1 hour | Uridine-2',3'-cyclophosphate (cUMP) | ~6.5-10 | [4] |

| Wet-Dry Cycles | Not specified | Various (Formamide, Urea, etc.) | up to 80 | Multiple cycles | 2',3'-cyclic phosphates, 2'- & 3'-phosphates | up to 90 | |

| Wet-Dry Cycles | Not specified | Additives | 80 | Multiple cycles | 5'-phosphorylation increased | ~40-49 (5'-) |

Table 2: Phosphorylation of Deoxyribonucleosides with this compound

| Nucleoside | DAP (equiv.) | Activator | Reaction Condition | Major Product(s) | Yield (%) | Reference |

| Deoxyadenosine (dA) | Not specified | 2-Aminoimidazole | Paste | 5'-amidophosphate | Not specified | [5] |

| Deoxycytidine (dC) | Not specified | 2-Aminoimidazole | Paste | 5'-amidophosphate | More efficient than purines | [5] |

| Deoxyguanosine (dG) | Not specified | 2-Aminoimidazole | Paste | 5'-amidophosphate | Not specified | [5] |

| Thymidine (T) | Not specified | 2-Aminoimidazole | Paste | 5'-amidophosphate | More efficient than purines | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis of this compound and its use in nucleoside phosphorylation.

Protocol 1: Synthesis of this compound (DAP)

This protocol is adapted from the supplementary information of relevant prebiotic chemistry studies.

Materials:

-

Phenyl phosphorodiamidate

-

Aqueous Ammonia (NH₄OH)

-

Ethanol

-

Diethyl ether

-

Standard laboratory glassware

Procedure:

-

Dissolve phenyl phosphorodiamidate in a concentrated aqueous ammonia solution.

-

Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours), monitoring the reaction progress by an appropriate method (e.g., ³¹P NMR).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess ammonia and water.

-

Precipitate the this compound salt by adding a mixture of ethanol and diethyl ether.

-

Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.

-

Characterize the final product by NMR spectroscopy and other relevant analytical techniques.

Protocol 2: General Procedure for Aqueous Phase Phosphorylation of Nucleosides

This protocol provides a general framework for the phosphorylation of nucleosides in an aqueous solution.[3]

Materials:

-

Nucleoside (e.g., Uridine)

-

This compound (DAP)

-

Deionized water

-

Magnesium chloride (MgCl₂) or Zinc chloride (ZnCl₂) (optional)

-

Imidazole (optional)

-

Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment

-

Reaction vials

Procedure:

-

Prepare a stock solution of the nucleoside (e.g., 0.1 M) in deionized water.

-

In a reaction vial, add the desired volume of the nucleoside stock solution.

-

Add the desired molar equivalent of DAP to the reaction vial.

-

If applicable, add the desired concentration of MgCl₂, ZnCl₂, or imidazole.

-

Adjust the pH of the reaction mixture to the desired value (e.g., 5.5-10) using HCl or NaOH.[6]

-

Incubate the reaction mixture at the desired temperature (e.g., room temperature or 50°C) for the specified duration (days to weeks).[6]

-

Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC or NMR spectroscopy.

Protocol 3: "Paste" or "Wet-Dry Cycle" Phosphorylation

This method simulates prebiotic conditions of evaporation and rehydration and has been shown to significantly increase phosphorylation yields.

Materials:

-

Nucleoside

-

This compound (DAP)

-

Imidazole or other additives (e.g., formamide, urea)

-

Minimal amount of water

-

A device for controlled heating and evaporation (e.g., a vacuum oven or a rotary evaporator)

Procedure:

-

In a reaction vial, mix the nucleoside, DAP, and any additives in their solid forms.

-

Add a minimal amount of water to form a thick paste.

-

For wet-dry cycling, subject the vial to repeated cycles of drying (e.g., heating at a specific temperature until all visible water has evaporated) and rehydration (adding a small amount of water to reform the paste).

-

After the desired number of cycles, dissolve the reaction mixture in a suitable solvent (e.g., water or a buffer).

-

Analyze the product mixture using HPLC, mass spectrometry, and NMR spectroscopy to determine the yield and product distribution.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical transformations and experimental processes described in this guide.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Phosphorylation, Oligomerization and Self-assembly in Water Under Potential Prebiotic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound (DAP): A Plausible Prebiotic Phosphorylating Reagent with a Chem to BioChem Potential? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prebiotic chemistry: a review of nucleoside phosphorylation and polymerization - PMC [pmc.ncbi.nlm.nih.gov]

Phosphorylation of Amino Acids Using Diamidophosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein phosphorylation is a ubiquitous post-translational modification that plays a pivotal role in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. The ability to selectively phosphorylate amino acids, the fundamental building blocks of proteins, is therefore of paramount importance in biochemical research and drug development. Diamidophosphate (DAP) has emerged as a versatile and prebiotically plausible phosphorylating agent, capable of efficiently phosphorylating a variety of biomolecules, including amino acids, in aqueous environments.[1][2] This technical guide provides an in-depth overview of the phosphorylation of amino acids using DAP, focusing on quantitative data, detailed experimental protocols, and the underlying reaction mechanisms.

Core Concepts

This compound is a simple inorganic compound that has demonstrated remarkable efficacy in phosphorylating nucleosides, lipids, and amino acids in water, a long-sought-after goal in prebiotic chemistry.[1][2] Its ability to function in aqueous conditions without the need for condensing agents makes it a valuable tool for biochemists and medicinal chemists.[2] The reaction with amino acids is particularly significant as it not only yields phosphorylated amino acids but can also facilitate the formation of oligopeptides in the same reaction vessel.[2][3]

The proposed mechanism for DAP-mediated phosphorylation involves the nucleophilic attack of a functional group on the amino acid (e.g., the hydroxyl group of serine, threonine, or tyrosine, or the carboxyl group) on the phosphorus center of DAP. This results in the displacement of one of the amino groups of DAP and the formation of a phospho-amino acid intermediate.[1] This process can lead to the phosphorylation of both the α-amino and α-carboxyl groups of amino acids.[2]

Quantitative Data on Phosphorylation

While the phosphorylation of some amino acids like glycine has been described as "quantitative," detailed percentage yields for the phosphorylation of serine, threonine, and tyrosine using DAP are not extensively tabulated in the literature.[2] However, the reactivity of DAP with already phosphorylated amino acid residues within peptides to form pyrophosphates has been quantified, providing insight into the reagent's efficacy.

The following table summarizes the conversion rates for the pyrophosphorylation of phosphopeptides containing phosphoserine (pSer), phosphothreonine (pThr), and phosphotyrosine (pTyr) using DAP. This two-step, one-pot reaction involves an initial amidophosphorylation followed by hydrolysis.

| Phosphopeptide Substrate (Containing) | Conversion to Amidopyrophosphopeptide (%) | Overall Conversion to Pyrophosphopeptide (%) | Reference |

| Phosphoserine (pSer) | 86 | 85 | [4] |

| Phosphothreonine (pThr) | 97 | 96 | [5] |

| Phosphotyrosine (pTyr) | 93 | Not Reported | [5] |

Note: The overall conversion for the phosphotyrosine-containing peptide was not explicitly stated in the provided source.

Experimental Protocols

The following are detailed methodologies for the phosphorylation of amino acids and the pyrophosphorylation of phosphopeptides using this compound.

Protocol 1: General Phosphorylation of Amino Acids with DAP

This protocol is adapted from the general procedure described by Gibard et al. (2018).[2][6]

Materials:

-

Amino acid (e.g., glycine, serine, threonine, tyrosine)

-

This compound (DAP)

-

Deionized water

-

Magnesium chloride (MgCl₂) or Zinc chloride (ZnCl₂) (optional catalyst)

-

Imidazole (optional catalyst/activator)

-

4M HCl for pH adjustment

-

Reaction vessel (e.g., microcentrifuge tube or small vial)

-

Magnetic stirrer and stir bar (optional)

-

pH meter

-

Analytical equipment for monitoring the reaction (e.g., NMR, HPLC, Mass Spectrometry)

Procedure:

-

Preparation of Reactants:

-

Prepare a stock solution of the desired amino acid in deionized water (e.g., 0.1 M).

-

Prepare a stock solution of DAP in deionized water. The molar ratio of DAP to the amino acid can be varied, with ratios of 5:1 (DAP:amino acid) being common.[4]

-

-

Reaction Setup:

-

In a reaction vessel, combine the amino acid solution with the DAP solution.

-

If using catalysts, add MgCl₂ or ZnCl₂ and/or imidazole to the reaction mixture.[4]

-

-

pH Adjustment:

-

Adjust the pH of the reaction mixture to the desired value (typically between 5.5 and 8.0) using 4M HCl.[6]

-

-

Reaction Incubation:

-

Agitate the reaction mixture at room temperature. The reaction time can vary from hours to several days.[1]

-

-

Monitoring the Reaction:

-

Periodically monitor the progress of the reaction using appropriate analytical techniques such as ³¹P NMR to observe the formation of phosphorylated species, and HPLC or Mass Spectrometry to identify and quantify the products.[2]

-

-

Work-up and Analysis:

-

Upon completion, the reaction mixture can be analyzed directly or subjected to purification methods like chromatography to isolate the phosphorylated amino acids.

-

Protocol 2: One-Pot Pyrophosphorylation of Phosphopeptides

This protocol is based on the method developed by Lin et al. (2022) for the synthesis of pyrophosphopeptides.[4][5]

Materials:

-

Phosphopeptide (containing pSer, pThr, or pTyr)

-

This compound (DAP)

-

Magnesium chloride (MgCl₂)

-

Imidazole

-

Deionized water

-

Sodium nitrite (NaNO₂)

-

4M HCl for pH adjustment

-

Cryogenic equipment (for reactions at -20 °C)

-

HPLC and Mass Spectrometer for analysis

Procedure:

-

Amidophosphorylation Step:

-

Hydrolysis Step (in the same pot):

-

Analysis:

-

Monitor the conversion of the starting material and the formation of the amidopyrophosphopeptide and final pyrophosphopeptide products by HPLC and confirm their identities by mass spectrometry.[5]

-

Visualizing the Process: Diagrams and Workflows

Signaling Pathway: Proposed Mechanism of DAP-Mediated Amino Acid Phosphorylation and Dimerization

The following diagram illustrates the proposed mechanism for the phosphorylation of an amino acid by DAP, followed by the formation of a dipeptide.

Caption: Proposed reaction pathway for DAP-mediated amino acid phosphorylation and subsequent dipeptide formation.

Experimental Workflow: One-Pot Pyrophosphorylation of a Phosphopeptide

This diagram outlines the key steps in the experimental workflow for the one-pot synthesis of pyrophosphopeptides from phosphopeptides using DAP.

Caption: Experimental workflow for the one-pot pyrophosphorylation of phosphopeptides using this compound.

Conclusion

This compound is a powerful and versatile reagent for the phosphorylation of amino acids and peptides in aqueous media. Its ability to facilitate both phosphorylation and peptide bond formation in a single pot offers significant advantages for prebiotic chemistry research and the synthesis of phosphorylated biomolecules.[2] The detailed protocols and workflows provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize DAP in their work. Further research to quantify the phosphorylation yields of individual amino acids under various conditions will undoubtedly enhance the utility of this remarkable phosphorylating agent.

References

- 1. This compound (DAP): A Plausible Prebiotic Phosphorylating Reagent with a Chem to BioChem Potential? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphorylation, Oligomerization and Self-assembly in Water Under Potential Prebiotic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. One-pot chemical pyro- and tri-phosphorylation of peptides by using this compound in water - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04160J [pubs.rsc.org]

- 6. scispace.com [scispace.com]

The Role of Diamidophosphate in the Prebiotic Genesis of Lipid Precursors: A Technical Guide

For Immediate Release

La Jolla, CA – Researchers, scientists, and professionals in drug development now have access to an in-depth technical guide on the pivotal role of diamidophosphate (DAP) in the prebiotic formation of lipid precursors. This whitepaper details the mechanisms, quantitative outcomes, and experimental methodologies that underscore the significance of DAP in the origins of life and its potential applications in modern synthetic chemistry.

This compound, a plausible prebiotic phosphorylating agent, has been demonstrated to efficiently phosphorylate a variety of simple biological building blocks, including the precursors of lipids, in aqueous environments.[1][2][3] This process is considered a crucial step in the emergence of self-replicating systems, as it provides a pathway to the formation of phospholipids, the fundamental components of cell membranes.[4][5][6] This guide synthesizes key findings, offering a comprehensive resource for understanding and replicating these foundational chemical processes.

Core Findings: Phosphorylation of Lipid Precursors by this compound

The central discovery is the ability of DAP to phosphorylate glycerol and fatty acids, leading to the formation of essential lipid precursors such as glycerol-1,2-cyclophosphate and other phospholipids.[1][2][3] These molecules can subsequently self-assemble into higher-order structures like vesicles and liposomes, mimicking primitive cellular compartments.[7][8][9]

Quantitative Analysis of Glycerol Phosphorylation

The efficiency of DAP-mediated phosphorylation is significantly influenced by the reaction conditions. "Paste-like" or low-water-activity conditions have been shown to produce substantially higher yields of phosphorylated products compared to dilute aqueous solutions.[2][3][10]

| Substrate | Product | Reaction Condition | Yield (%) | Reference |

| Glycerol | Glycerol-1,2-cyclophosphate | Aqueous | ~12 | [2] |

| Glycerol | Glycerol-1,2-cyclophosphate | Paste-like | ~60 | [2] |

| Glycerol and Nonanoic Acid | Cyclophosphatidic Acid & other species | Paste-like | Not explicitly quantified, but leads to vesicle formation | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and analysis of lipid precursors mediated by this compound.

General Protocol for DAP-Mediated Phosphorylation of Glycerol

This protocol outlines the procedure for the phosphorylation of glycerol using this compound under both aqueous and "paste-like" conditions.

Materials:

-

Glycerol

-

This compound (DAP)

-

Imidazole

-

Zinc Chloride (ZnCl₂) or Magnesium Chloride (MgCl₂) (optional catalysts)

-

Deionized water

-

4M HCl for pH adjustment

-

NMR tubes

-

Deuterium oxide (D₂O)

Procedure:

-

Preparation of Reactants:

-

Prepare a stock solution of glycerol in deionized water.

-

Prepare a stock solution of this compound in deionized water. Imidazole and/or divalent metal salts can be included in this solution if catalytic effects are being investigated.[3]

-

-

Reaction Setup:

-

Aqueous Conditions: In an NMR tube, combine the glycerol and DAP solutions. Adjust the pH of the mixture to a desired value (typically between 5.5 and 8) using 4M HCl.[2]

-

Paste-like Conditions: In a suitable vessel, mix the substrates (glycerol, DAP, and any catalysts) in their solid forms. Add a minimal amount of deionized water to create a paste-like consistency.[2]

-

-

Reaction Progression and Monitoring:

-

Analysis:

-

Acquire ³¹P NMR spectra of the reaction mixture to identify and quantify the phosphorylated products. The formation of glycerol-1,2-cyclophosphate can be confirmed by its characteristic chemical shift.

-

Protocol for Vesicle Formation and Visualization

This protocol describes the formation of vesicles from the products of DAP-mediated phosphorylation and their visualization using Transmission Electron Microscopy (TEM).

Materials:

-

Crude reaction mixture from the DAP-mediated phosphorylation of glycerol and a fatty acid (e.g., nonanoic acid).

-

Deionized water

-

TEM grids (e.g., carbon-coated copper grids)

-

Staining agent (e.g., phosphotungstic acid)

Procedure:

-

Hydration of the Crude Reaction Mixture:

-

Take a sample of the crude reaction mixture from the phosphorylation of glycerol and a fatty acid.

-

Hydrate the sample by adding deionized water to a final concentration suitable for vesicle formation (e.g., 15 mg of crude material in 1 mL of water).[2]

-

-

Vesicle Formation:

-

Gently agitate the mixture to facilitate the self-assembly of the synthesized phospholipids into vesicles.

-

-

Preparation of TEM Grids:

-

TEM Imaging:

Visualizing the Pathways and Workflows

To further elucidate the processes described, the following diagrams, generated using the DOT language for Graphviz, illustrate the key chemical pathways and experimental workflows.

Caption: Chemical pathway for the formation of lipid precursors and vesicles from glycerol and fatty acids mediated by DAP.

Caption: Experimental workflow for the synthesis and characterization of lipid precursors and vesicles.

Conclusion

The role of this compound in the prebiotic formation of lipid precursors offers a compelling model for the emergence of cellular life. The methodologies and data presented in this guide provide a robust framework for researchers to explore this fascinating area of prebiotic chemistry further. The simplicity and efficiency of DAP-mediated phosphorylation under plausible early Earth conditions highlight its significance as a key player in the origins of life.

References

- 1. Phosphorylation, oligomerization and self-assembly in water under potential prebiotic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phosphorylation, Oligomerization and Self-assembly in Water Under Potential Prebiotic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (DAP): A Plausible Prebiotic Phosphorylating Reagent with a Chem to BioChem Potential? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Phospholipids Under Plausible Prebiotic Conditions and Analogies with Phospholipid Biochemistry for Origin of Life Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of phospholipids and membranes in prebiotic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Prebiotic Phosphorylation of Uridine using this compound in Aerosols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. (Cryo)Transmission Electron Microscopy of Phospholipid Model Membranes Interacting with Amphiphilic and Polyphilic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Diamidophosphate: A Historical and Technical Guide to a Prebiotic Phosphorylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diamidophosphate (DAP), a simple and reactive phosphorus compound, has traversed a remarkable scientific journey. Initially explored within the realm of inorganic chemistry over a century ago, it has emerged in recent decades as a key molecule in understanding the prebiotic origins of life. Its ability to phosphorylate essential biomolecules in aqueous environments has positioned it as a leading candidate for a geochemically plausible phosphorylating agent on the early Earth. This technical guide provides an in-depth exploration of the historical context of DAP's discovery and research, presenting key quantitative data, detailed experimental protocols, and visualizations of its reaction pathways to serve as a comprehensive resource for researchers in prebiotic chemistry, drug development, and related fields.

Historical Context: From Inorganic Curiosity to Prebiotic Keystone

The story of this compound begins in the late 19th century with the work of American chemist Henry Norman Stokes. In 1894, as part of a series of reports on amidophosphoric acids, Stokes first described the synthesis of this compound.[1][2] His initial method involved the ammonolysis of phenyldichlorophosphate, followed by the hydrolysis of the resulting phenyl phosphorodiamidate.[1][2] For much of the following century, research on DAP remained largely within the domain of inorganic chemistry, focusing on its synthesis, salts, and basic chemical properties.[1]

A paradigm shift in the scientific significance of DAP occurred in 1999.[1][2][3] Researchers investigating plausible mechanisms for the phosphorylation of sugars on a prebiotic Earth demonstrated that DAP could efficiently phosphorylate sugars in an aqueous medium.[1][2][3] This discovery ignited a new wave of research into DAP's potential role in the origin of life. Over the past two decades, and particularly in the last five to ten years, the versatility of DAP as a prebiotic phosphorylating agent has been extensively documented.[1][2][3] Seminal work by scientists such as Ramanarayanan Krishnamurthy and his colleagues at The Scripps Research Institute has shown that DAP can facilitate the formation of not only phosphorylated sugars but also nucleic acids, peptides, and phospholipids under conditions consistent with early Earth models.[3][4] This body of research has solidified DAP's position as a central molecule in theories of chemical evolution.

Synthesis of this compound: From Stokes to Modern Methods

The synthesis of this compound has evolved from Stokes' original preparation to more refined laboratory procedures. Understanding these methods is crucial for researchers working with this important reagent.

Stokes' Original Synthesis (1894)

The foundational synthesis of this compound, as reported by H. N. Stokes, is a two-step process starting from phosphorus oxychloride.

Experimental Protocol:

-

Preparation of Phenyl Dichlorophosphate: Phosphorus oxychloride (POCl₃) is reacted with phenol (C₆H₅OH). This reaction substitutes one of the chlorine atoms on phosphorus oxychloride with a phenoxy group.

-

Ammonolysis of Phenyl Dichlorophosphate: The resulting phenyl dichlorophosphate (C₆H₅OPOCl₂) is then treated with ammonia (NH₃). This step replaces the remaining two chlorine atoms with amino groups, yielding phenyl phosphorodiamidate (C₆H₅OP(O)(NH₂)₂).

-

Hydrolysis of Phenyl Phosphorodiamidate: The phenyl phosphorodiamidate is subsequently hydrolyzed, typically with a base, to cleave the phenyl ester bond, yielding the this compound anion (H₂N)₂PO₂⁻.[1][2]

Modern Laboratory Synthesis

Current laboratory preparations of DAP often follow modifications of Stokes' original procedure or utilize alternative starting materials for improved yield and purity. A common modern approach involves the ammonolysis of cyclic trimetaphosphate.

Experimental Protocol:

A detailed protocol for a modern synthesis of this compound can be found in the work of Krishnamurthy and co-workers. A representative procedure is as follows:

-

Reaction Setup: A solution of sodium trimetaphosphate ((NaPO₃)₃) is prepared in concentrated aqueous ammonia.

-

Ammonolysis: The solution is stirred at a controlled temperature (e.g., room temperature or slightly elevated) for an extended period (several hours to days).

-

Isolation: The resulting sodium this compound is precipitated from the solution, often by the addition of a miscible organic solvent like ethanol.

-

Purification: The crude product is collected by filtration, washed, and dried. Purity can be assessed by ³¹P NMR spectroscopy.

Quantitative Data in this compound Research

The efficacy of this compound as a phosphorylating agent has been quantified in numerous studies. The following tables summarize key quantitative data from prebiotic chemistry experiments.

| Substrate | Product(s) | Conditions | Yield (%) | Reference |

| Uridine | Uridine-2',3'-cyclophosphate | Aqueous solution, pH 5.5-10, 50°C | Variable | [5] |

| Uridine | Uridine-2',3'-cyclophosphate | Aerosol environment | ~6.5 - 10% (in < 1 hr) | [6][7] |